

Foundational research on DQP-26's parent compound, DQP-1105

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
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Foundational Research on DQP-1105: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

DQP-1105, the parent compound of the more potent N-methyl-D-aspartate (NMDA) receptor modulator **DQP-26**, is a foundational molecule in the exploration of selective GluN2C/D subunit antagonists. This technical guide provides a comprehensive overview of the core research on DQP-1105, detailing its mechanism of action, physicochemical properties, and the experimental protocols utilized in its characterization. The information presented herein is intended to serve as a crucial resource for researchers in the fields of neuroscience and drug development, facilitating a deeper understanding of this important chemical entity and its derivatives.

Introduction

DQP-1105, with the chemical name 4-(5-(4-bromophenyl)-3-(6-methyl-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid, is a pioneering noncompetitive antagonist of the NMDA receptor.[1] Its significance lies in its notable selectivity for NMDA receptors containing the GluN2C and GluN2D subunits.[2] This selectivity offers a promising avenue for the development of therapeutics targeting specific neuronal circuits and



functions, potentially with fewer side effects than non-selective NMDA receptor antagonists.[3] The exploration of DQP-1105 has paved the way for the development of more potent analogs, such as **DQP-26**, by providing critical insights into the structure-activity relationships governing interaction with the GluN2C/D subunits.[4]

Physicochemical and Pharmacological Properties

A summary of the key physicochemical and pharmacological properties of DQP-1105 is presented below.

Property	Value	Reference
Molecular Formula	C29H24BrN3O4	[5]
Molecular Weight	558.42 g/mol	[5]
CAS Number	380560-89-4	[5]
Solubility	Soluble to 100 mM in DMSO	[5]
Purity	≥97%	[5]
Storage	Store at -20°C	[5]

Mechanism of Action

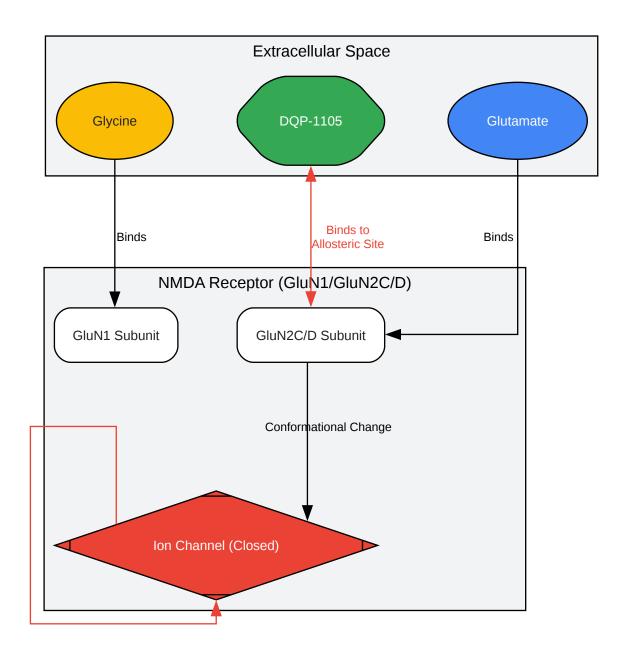
DQP-1105 functions as a noncompetitive, voltage-independent antagonist of the NMDA receptor.[1][2] Its inhibitory action cannot be overcome by increasing the concentrations of the co-agonists glutamate or glycine.[1] The compound exhibits a glutamate-dependent mechanism of action, wherein its affinity for the receptor increases following glutamate binding. [3][4]

Binding Site and Selectivity

Research has identified two key amino acid residues in the lower lobe of the GluN2 agonist-binding domain, Gln701 and Leu705, as critical determinants for the selectivity of DQP-1105.[2] This specific interaction site allows DQP-1105 to preferentially inhibit NMDA receptors containing GluN2C and GluN2D subunits.[2]



The following diagram illustrates the proposed signaling pathway and the inhibitory action of DQP-1105.



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DQP-1105 inhibits the NMDA receptor via an allosteric site.

Quantitative Data

The inhibitory activity of DQP-1105 has been quantified across various recombinant NMDA receptor subunit combinations. The half-maximal inhibitory concentrations (IC₅₀) are summarized in the table below.

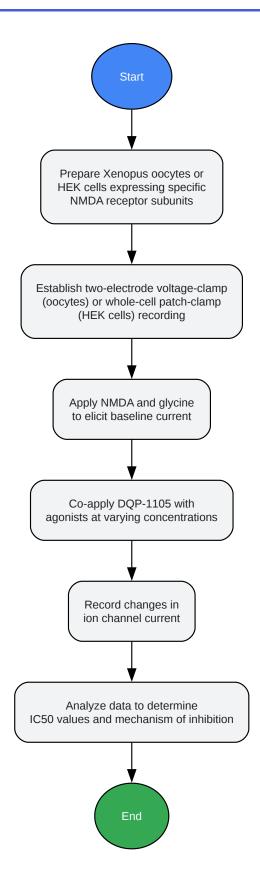


Receptor Subunit	IC50 (μM)	Reference
GluN2D	2.7	[5]
GluN2C	7.0 - 8.5	[4][5]
GluN2B	121	[5]
GluK2	153	[5]
GluA1	198	[5]
GluN2A	206	[5]

Experimental ProtocolsIn Vitro Electrophysiology

The following protocol is a generalized representation of the electrophysiological experiments used to characterize DQP-1105.





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Workflow for in vitro electrophysiological analysis of DQP-1105.



Detailed Methodology:

- Cell Lines:Xenopus laevis oocytes or Human Embryonic Kidney (HEK) cells were used for heterologous expression of recombinant NMDA receptors.
- Receptor Expression: cRNAs or cDNAs encoding various GluN1 and GluN2 subunits were injected or transfected into the cells.
- Electrophysiological Recordings:
 - \circ Two-electrode voltage-clamp (Oocytes): Oocytes were voltage-clamped at -40 to -80 mV. Agonist solutions (e.g., 100 μM NMDA and 30 μM glycine) with or without DQP-1105 were perfused.
 - Whole-cell patch-clamp (HEK cells): Cells were voltage-clamped at -60 to -70 mV.
 External solutions contained agonist and varying concentrations of DQP-1105. Internal solutions contained a physiological buffer.
- Data Analysis: Concentration-response curves were generated to calculate IC₅₀ values. The voltage-independence of the block was assessed by measuring inhibition at different holding potentials.

In Vivo Murine Model of Tuberous Sclerosis Complex (TSC)-Induced Epilepsy

DQP-1105 has been evaluated in a murine model of TSC, a genetic disorder that often leads to epilepsy.

Detailed Methodology:

- Animal Model: Heterozygote Tsc1± mice were used as a model for TSC-induced epilepsy.
- Drug Administration: DQP-1105 was administered via intraperitoneal (IP) injection at a dose of 28 mg/kg.[4]
- Vehicle: The vehicle for DQP-1105 consisted of 4% ethanol, 5% Tween 80, and 5% PEG 400 in sterile 0.9% saline.



 Outcome Measure: The primary outcome was the measurement of seizure burden, which was diminished following DQP-1105 administration.[4]

Pharmacokinetics

While DQP-1105 has shown efficacy in in vivo models, its pharmacokinetic profile, particularly its ability to cross the blood-brain barrier (BBB), presents a challenge for its development as a therapeutic agent. The presence of a carboxylate side chain is thought to hinder its BBB penetrance.[2] To date, specific quantitative in vivo pharmacokinetic data for DQP-1105, such as its plasma half-life, maximum concentration (Cmax), or brain-to-plasma ratio, have not been reported in the reviewed literature. This has led to the development of prodrugs and analogs, like **DQP-26**, with improved pharmacokinetic properties.

Conclusion

DQP-1105 has been instrumental as a research tool for understanding the role of GluN2C/D-containing NMDA receptors in neuronal function and disease. Its selective antagonism has provided a valuable pharmacological probe for dissecting the contributions of these specific receptor subtypes. While its own therapeutic potential may be limited by its pharmacokinetic properties, the foundational research on DQP-1105 has been critical in guiding the design and development of next-generation GluN2C/D-selective modulators with more favorable drug-like characteristics. Further research into this class of compounds holds significant promise for the treatment of various neurological and psychiatric disorders.

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- To cite this document: BenchChem. [Foundational research on DQP-26's parent compound, DQP-1105]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12385009#foundational-research-on-dqp-26-s-parent-compound-dqp-1105]

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